Anticancer peptide A2
Description
Significance of Peptides as Research Tools in Cancer Therapeutics
Peptides have emerged as highly valuable tools in the development of new cancer treatments. waocp.comfrontiersin.org Their small size, high specificity, and ability to be easily synthesized and modified make them attractive candidates for therapeutic agents. mdpi.comfrontiersin.org Unlike traditional small-molecule drugs, peptides can be designed to interact with specific targets on or within cancer cells, potentially leading to fewer side effects on healthy tissues. nih.gov Their versatility allows them to be used in various ways, including as standalone cytotoxic agents, as carriers for targeted drug delivery, and as components of cancer vaccines. mdpi.combachem.com The unique properties of peptides, such as their ability to penetrate tissues deeply, make them particularly promising for cancer therapy. waocp.com
Historical Context and Evolution of Anticancer Peptide Research
The study of anticancer peptides grew out of research on antimicrobial peptides (AMPs), which are part of the innate immune system of many organisms. nih.gov Scientists first described the potent anti-cancer properties of these cationic peptides in 1985. nih.gov It was observed that many AMPs, which defend against bacteria and other pathogens, also showed significant toxicity toward cancer cells. frontiersin.org This discovery led to a surge in research focused on understanding the mechanisms of action of these peptides and on developing new, more potent and selective anticancer peptides. nih.gov Early research focused on peptides that could directly destroy cancer cell membranes, while more recent studies have explored peptides that can induce programmed cell death (apoptosis) or modulate the immune system. waocp.comnih.gov
Identification and Research Focus on "Anticancer Peptide A2" in Preclinical Studies
While "this compound" is a designation used in specific research contexts, two notable peptides, HPRP-A2 and ALA-A2, have been identified and extensively studied under similar nomenclature in preclinical settings.
HPRP-A2 is a synthetic 15-amino-acid peptide composed of all D-amino acids, which makes it resistant to degradation by enzymes in the body. plos.org It was investigated for its cytotoxic effects against gastric cancer cell lines. plos.org
ALA-A2 is a novel peptide discovered through a computational screening process of a library of peptides derived from alpha-lactalbumin, a protein found in milk with known anticancer properties. nih.govresearchgate.net This peptide was identified as a promising candidate due to its selective killing of lung cancer cells. nih.govresearchgate.net
The primary research focus for both of these "A2" peptides has been to characterize their mechanisms of action and to evaluate their effectiveness in killing cancer cells while sparing normal, healthy cells. plos.orgnih.gov
Overview of Current Academic Interest and Research Trajectories for "this compound"
Current academic interest in peptides like HPRP-A2 and ALA-A2 is high, with research aimed at optimizing their therapeutic potential. A significant area of investigation is their use in combination therapies. For instance, HPRP-A2 has been shown to work synergistically with the conventional chemotherapy drug doxorubicin (B1662922), enhancing its effectiveness against gastric cancer cells. plos.org This suggests that such peptides could be used to lower the required doses of traditional drugs, thereby minimizing their side effects. plos.org
For ALA-A2, future research is warranted to identify its precise intracellular targets and to further explore its potential. nih.govresearchgate.net The successful identification of ALA-A2 through computational methods also supports the use of larger, computer-generated peptide libraries to accelerate the discovery of new anticancer peptides. nih.govresearchgate.net The ongoing development of in silico tools and machine learning models is expected to speed up the identification of promising peptide drug candidates for cancer therapy. oup.com
Detailed Research Findings on "this compound"
Preclinical studies on HPRP-A2 and ALA-A2 have provided valuable insights into their distinct mechanisms of action and their selective effects on cancer cells.
HPRP-A2: An Amphipathic α-Helical Peptide
HPRP-A2 is characterized as an amphipathic α-helical peptide, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions arranged in a helical structure. plos.org This structure is crucial for its interaction with cell membranes.
Mechanism of Action: The anticancer activity of HPRP-A2 is multifaceted, involving both direct destruction of the cell membrane and the induction of intracellular apoptotic pathways. plos.org
Membrane Disruption: HPRP-A2 selectively targets cancer cells due to the higher negative charge on their surfaces compared to normal cells. plos.orgnih.gov This interaction leads to the formation of pores in the cell membrane, causing a rapid collapse of membrane integrity and leakage of cellular contents, as demonstrated by lactate (B86563) dehydrogenase (LDH) release assays. plos.org
Induction of Apoptosis: The peptide also triggers programmed cell death through several intracellular mechanisms:
Caspase Activation: It leads to a significant increase in the activity of caspase-3, -8, and -9, which are key enzymes in the apoptotic cascade. plos.org
Mitochondrial Dysfunction: HPRP-A2 causes a reduction in the mitochondrial membrane potential, a critical event in apoptosis. plos.org
Oxidative Stress: It promotes the generation of reactive oxygen species (ROS) within the cancer cells. plos.org
Cell Cycle Arrest: The peptide causes the cancer cells to arrest in the G1 phase of the cell cycle. plos.org
Table 1: Preclinical Findings for HPRP-A2
| Cancer Cell Lines Studied | Key Findings |
|---|---|
| BGC-823 (Gastric Cancer) | Dose-dependent cytotoxicity; induced membrane permeability, apoptosis, and cell cycle arrest. plos.org |
| SGC-7901 (Gastric Cancer) | Strong anticancer activity, demonstrating a broad-spectrum effect. plos.org |
| HeLa (Cervical Cancer) | Induced cell death and enhanced doxorubicin-induced apoptosis. plos.org |
| HepG2 (Liver Cancer) | Induced cell death and enhanced epirubicin-induced apoptosis. plos.org |
ALA-A2: A Cell-Penetrating Peptide
Identified through computational screening, ALA-A2 has shown promise in targeting lung adenocarcinoma. nih.govresearchgate.net
Mechanism of Action: Unlike HPRP-A2, the primary mechanism of ALA-A2 does not appear to involve direct disruption of the cell membrane. nih.govresearchgate.net
Cell Penetration: Confocal microscopy has shown that fluorescently tagged ALA-A2 can enter lung cancer cells without compromising the integrity of the outer cell membrane. researchgate.net
Induction of Autophagy: Proteomic analysis revealed that ALA-A2 induces autophagy, a process of cellular self-digestion, which ultimately leads to the death of the cancer cells. nih.govresearchgate.net
Selectivity and Safety Profile: A key finding for ALA-A2 is its selectivity. It effectively kills A549 lung cancer cells in a dose-dependent manner while showing no hemolytic side effects, meaning it does not damage red blood cells. nih.govresearchgate.net
Table 2: Preclinical Findings for ALA-A2
| Cancer Cell Lines Studied | Key Findings |
|---|---|
| A549 (Lung Cancer) | Selective, dose-dependent cytotoxicity; induced autophagy-mediated cell death. nih.govresearchgate.net |
| HT29 (Colon Cancer) | Exhibited a substantial anticancer effect. researchgate.net |
| MDA-MB-231 (Breast Cancer) | Less significant effect compared to A549 and HT29 cells. researchgate.net |
| SH-SY5Y (Neuroblastoma) | Less significant effect compared to A549 and HT29 cells. researchgate.net |
| K562 (Leukemia) | Less significant effect compared to A549 and HT29 cells. researchgate.net |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFDKLKSLVSDF |
Origin of Product |
United States |
Mechanistic Research on the Anticancer Action of Anticancer Peptide A2
Cellular Mechanisms of Action
The anticancer effects of Anticancer peptide A2 are understood to be initiated at the cell surface and propagated through intracellular signaling cascades, ultimately leading to cell death. These mechanisms can be broadly categorized into direct actions on the cell membrane and the subsequent triggering of internal apoptotic or necrotic pathways.
The primary mode of action for many ACPs, including the class to which this compound belongs, is the physical disruption of the cancer cell membrane. dovepress.commdpi.com The peptide's structure, featuring a distinct hydrophobic surface and interfacial basic residues, facilitates deep penetration into the membrane. novoprolabs.com This interaction is driven by both electrostatic and hydrophobic forces. frontiersin.org
While the membrane-disruptive capability of this compound is established by its structural characteristics, the precise model of pore formation it employs has not been specifically detailed in available research. novoprolabs.com However, based on its amphipathic α-helical nature, its action is likely consistent with one of the well-described mechanisms for similar peptides. nih.govnih.gov These models are not mutually exclusive and can be concentration-dependent. dovepress.comnih.gov
Barrel-Stave Model: In this model, peptide monomers insert perpendicularly into the lipid bilayer. dovepress.comnih.gov Once a threshold concentration is reached, these peptides aggregate to form a barrel-like channel through the membrane. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the central aqueous pore. mdpi.com
Toroidal Pore Model: This mechanism also involves peptides inserting into the membrane. However, the pore is lined by both the peptides and the head groups of the lipid molecules, which bend inward continuously from the outer to the inner leaflet of the membrane. nih.govmdpi.com This creates a "wormhole" that disrupts the bilayer's curvature and integrity. nih.gov
Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet." nih.govnih.gov At a critical concentration, this carpet disrupts the membrane's structure, acting like a detergent to dissolve the membrane into micelles, leading to catastrophic cell lysis. nih.govresearchgate.net
Table 1: Comparison of Membrane Pore Formation Models
| Model | Peptide Orientation | Pore Lining | Membrane Structure |
|---|---|---|---|
| Barrel-Stave | Perpendicular to membrane | Hydrophilic peptide faces | Discrete, stable channel |
| Toroidal Pore | Perpendicular, associated with lipids | Peptides and lipid head groups | Localized membrane bending |
| Carpet | Parallel to membrane surface | N/A (leads to micellization) | General membrane dissolution |
The formation of pores or the detergent-like disruption of the cell membrane by peptides like this compound leads to membrane permeabilization. mdpi.comnih.gov This process compromises the membrane's function as a selective barrier, resulting in the uncontrolled leakage of essential intracellular components, such as ions, metabolites, and ATP. nih.gov Simultaneously, it allows for an influx of extracellular substances, disrupting the cell's osmotic balance and ultimately leading to cell death by necrosis. nih.gov The ability of this compound to penetrate deeply into the membrane, owing to its broad hydrophobic face, suggests a potent permeabilizing activity. novoprolabs.com
A crucial feature of many ACPs is their selectivity for cancer cells over healthy, non-malignant cells. nih.govnih.gov This selectivity is primarily attributed to the fundamental differences in the composition and charge of their outer membrane leaflets. nih.govresearchgate.net
Healthy Cell Membranes: The outer leaflet of normal mammalian cells is predominantly composed of zwitterionic (electrically neutral) phospholipids (B1166683), such as phosphatidylcholine and sphingomyelin, resulting in a net neutral surface charge. nih.govnih.gov This limits the initial electrostatic attraction for cationic peptides. frontiersin.org
Cancer Cell Membranes: In contrast, cancer cell membranes typically exhibit a net negative charge. nih.govresearchgate.net This is due to an increased presence of anionic molecules on their outer surface, most notably phosphatidylserine (B164497) (PS), which is usually confined to the inner leaflet in healthy cells but becomes exposed on the outside of cancer cells. nih.gov Other contributors to this negative charge include O-glycosylated mucins and heparin sulfates. nih.gov
The positive charge of this compound, conferred by its basic amino acid residues, allows it to selectively target the negatively charged cancer cell membranes through strong initial electrostatic interactions, a critical first step before membrane penetration and disruption. novoprolabs.comfrontiersin.org
While high concentrations of ACPs can cause rapid cell death through extensive membrane damage (necrosis), lower concentrations can induce a more controlled, programmed form of cell death known as apoptosis after the peptide gains entry into the cell. nih.govfrontiersin.org The permeabilization of the plasma membrane can be a gateway for the peptide to access intracellular targets or to trigger signaling cascades that activate apoptosis. mdpi.com
Apoptosis is executed by a family of cysteine proteases called caspases. nih.gov These enzymes exist as inactive zymogens and are activated through a proteolytic cascade. While specific studies detailing the activation of caspases by this compound are not available, the known mechanisms of other ACPs suggest that membrane disruption can initiate this cascade. mdpi.comnih.gov The process is generally mediated through two main pathways.
The Extrinsic Pathway: This pathway is initiated by external signals binding to death receptors on the cell surface, leading to the recruitment and activation of an initiator caspase, primarily Caspase-8 . mdpi.comnih.gov
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as that caused by membrane damage or the direct action of peptides on mitochondria. taylors.edu.my This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent formation of the apoptosome, which activates the initiator Caspase-9 . nih.govtaylors.edu.my
Both pathways converge on the activation of executioner caspases, most notably Caspase-3 , which then cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death. nih.gov It is plausible that the cellular stress induced by this compound's membrane activity could trigger the intrinsic pathway, leading to the activation of Caspase-9 and subsequently Caspase-3.
Table 2: Key Caspases in Apoptotic Pathways
| Caspase | Type | Primary Activation Pathway | Key Role |
|---|---|---|---|
| Caspase-8 | Initiator | Extrinsic (Death Receptor) | Activates executioner caspases |
| Caspase-9 | Initiator | Intrinsic (Mitochondrial) | Activates executioner caspases via the apoptosome |
| Caspase-3 | Executioner | Activated by Caspase-8 or -9 | Cleaves key cellular proteins to execute apoptosis |
Intracellular Mechanisms Leading to Cancer Cell Apoptosis and Necrosis
Mitochondrial Pathway Modulation Studies (e.g., Mitochondrial Membrane Potential Reduction, Cytochrome c Release)
Current research on the anticancer peptide ALA-A2 has primarily focused on its role in inducing autophagy-mediated cell death. semanticscholar.orgresearchgate.net As of the latest available studies, there is no specific research detailing the direct effects of this compound on the mitochondrial pathway. Investigations into its potential to cause a reduction in mitochondrial membrane potential or to induce the release of cytochrome c have not been reported in the primary literature concerning this specific peptide.
Cell Cycle Arrest Investigations
Investigations into the effect of this compound (ALA-A2) on the cell cycle of cancer cells have not been a primary focus of the published research. Consequently, there are no specific findings to report regarding the peptide's ability to induce cell cycle arrest in targeted cancer cell lines.
Autophagy Induction Research
The most significant and well-documented mechanism of action for this compound (ALA-A2) is its ability to induce autophagy-mediated cell death in cancer cells. nih.gov Studies have shown that ALA-A2, acting as a cell-penetrating peptide, can enter cancer cells without disrupting the cell membrane and trigger an autophagic response. nih.govresearchgate.net
This was demonstrated in studies involving A549 human lung adenocarcinoma cells. nih.gov Treatment with ALA-A2 led to a significant increase in autophagic activity, comparable to that induced by rapamycin, a known autophagy inducer. nih.gov The observed increase in autophagy within the cancer cells was measured to be 1.5-fold higher than in untreated cells. nih.govnih.gov
Further proteomic analysis using Sequential Window Acquisition of all Theoretical Fragment Ions (SWATH) mass spectrometry was performed to identify the cellular pathways affected by ALA-A2 in A549 cells. This analysis revealed that chaperone-mediated autophagy was the most significantly elicited pathway. nih.gov Specifically, the treatment led to the downregulation of several key chaperone proteins involved in autophagic processes. nih.govnih.gov
| Protein Name | Uniprot ID | Function | Observed Effect |
|---|---|---|---|
| Heat shock 70 kDa protein 8 | HSPA8 | Chaperone protein involved in autophagy | Downregulated |
| Heat shock protein HSP 90-alpha | HSP90AA1 | Chaperone protein involved in autophagic processes | Downregulated |
| Heat shock protein HSP 90-beta | HSP90AB1 | Chaperone protein involved in autophagic processes | Downregulated |
These findings collectively identify ALA-A2 as a cell-penetrating peptide that specifically kills lung adenocarcinoma cells through the induction of autophagy-mediated cell death. nih.govnih.gov
Other Investigated Intracellular Targets and Pathways
DNA and Protein Synthesis Inhibition Research
Specific research into the direct inhibitory effects of this compound (ALA-A2) on DNA and protein synthesis has not been reported. nih.govresearchgate.net While proteomic studies have shown a downregulation of specific chaperone proteins, this is considered part of the broader autophagy-induction pathway rather than a general inhibition of cellular protein synthesis. nih.govnih.gov
Cytoskeleton Destruction Studies
There is currently no scientific evidence from published studies to suggest that this compound (ALA-A2) exerts its anticancer effect through the destruction of the cellular cytoskeleton. nih.govresearchgate.net The peptide is characterized as a cell-penetrating peptide that induces autophagy, a distinct mechanism from cytoskeletal disruption. medchemexpress.com
Specific Molecular Target Identification
Research into the precise molecular interactions of anticancer peptides has revealed a multi-pronged approach to inducing cancer cell death. While the exact intracellular targets of a specific peptide variant, ALA-A2, are the subject of ongoing investigation, the broader class of anticancer peptides, to which it belongs, is known to modulate several key signaling pathways implicated in cancer progression. nih.gov These include the NF-kB and p53 pathways, as well as interactions with proteins such as Annexin A2 and EphA2.
NF-kB Inhibition, p53 Pathway Modulation, Annexin A2, and EphA2:
NF-kB Inhibition: The NF-kB signaling pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. nih.govresearchgate.net Certain anticancer peptides have been shown to suppress NF-kB activation, thereby promoting apoptosis in cancer cells. nih.govnih.gov For instance, some peptides can inhibit the nuclear translocation of NF-kB subunits, a crucial step for its activity. nih.gov While direct evidence for "this compound" is still emerging, its classification as a cell-penetrating peptide suggests a potential for intracellular interactions that could disrupt this pathway. nih.gov
p53 Pathway Modulation: The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. nih.gov The p53 pathway can be activated by various cellular stresses, leading to cell cycle arrest, apoptosis, or senescence. nih.gov Some anticancer peptides have been found to activate the p53 pathway, contributing to their tumor-suppressive effects. nih.govmdpi.comyoutube.com
Annexin A2: Annexin A2 is a calcium-dependent phospholipid-binding protein that is often overexpressed in various cancers and is implicated in processes such as cell proliferation, invasion, and metastasis. nih.govspandidos-publications.com It has been identified as a target for some anticancer compounds. nih.govnih.gov Research has shown that certain ginsenosides (B1230088) exert their anticancer effects by directly binding to Annexin A2 and inhibiting the NF-kB pathway. nih.gov The potential interaction between "this compound" and Annexin A2 remains an area for future research.
EphA2: The EphA2 receptor tyrosine kinase is frequently overexpressed in a wide array of cancers and is associated with poor prognosis. nih.govbionauts.jptandfonline.com This makes it an attractive target for anticancer therapies. nih.govtandfonline.comnih.gov Peptides have been developed to specifically bind to EphA2, leading to receptor internalization and degradation, thereby mitigating its pro-oncogenic signaling. bionauts.jpacs.org A peptide derived from an EphA2 antibody has been shown to be internalized into cancer cells via receptor-mediated endocytosis. bionauts.jp
| Molecular Target | General Role in Cancer | Mechanism of Modulation by Anticancer Peptides (General) |
|---|---|---|
| NF-kB | Promotes cell survival, proliferation, and inflammation. nih.gov | Inhibition of nuclear translocation and activation. nih.govnih.gov |
| p53 Pathway | Tumor suppression through cell cycle arrest and apoptosis. nih.gov | Activation of the pathway to induce cancer cell death. nih.govmdpi.com |
| Annexin A2 | Involved in proliferation, invasion, and metastasis. nih.govspandidos-publications.com | Direct binding and interference with its pro-cancerous functions. nih.gov |
| EphA2 | Promotes tumor progression and malignancy. nih.govbionauts.jp | Binding to the receptor, leading to its internalization and degradation. bionauts.jpacs.org |
Selective Targeting Mechanisms in Research Models
A crucial aspect of any effective anticancer agent is its ability to selectively target and eliminate cancer cells while sparing healthy tissues. "this compound" and related peptides have demonstrated a remarkable degree of selectivity, which is attributed to fundamental differences between cancerous and normal cells, particularly at the membrane level.
Role of Membrane Charge and Lipid Composition in Selectivity
The plasma membrane of cancer cells exhibits distinct characteristics compared to that of normal cells, providing a basis for selective targeting by cationic anticancer peptides. nih.govdovepress.com
Membrane Charge: Healthy mammalian cell membranes typically have a neutral charge on their outer leaflet. nih.gov In contrast, cancer cell membranes possess a net negative charge due to the increased exposure of anionic molecules such as phosphatidylserine (PS). acs.orgmdpi.com This electrostatic difference facilitates the initial attraction and binding of positively charged (cationic) anticancer peptides to the surface of cancer cells. nih.govdovepress.com
Lipid Composition: Beyond just charge, the specific lipid composition of the cancer cell membrane plays a significant role in the selectivity and mechanism of action of anticancer peptides. nih.gov Studies on phospholipase A2-derived peptides have shown that their activity and selectivity are influenced by the lipid environment. nih.govresearchgate.net The presence of specific lipids can modulate the peptide's ability to permeabilize the membrane and induce cell death. nih.gov For instance, the interaction of some peptides with phosphatidylserine is crucial for their cancer-specific activity. mdpi.com
| Membrane Feature | Normal Cells | Cancer Cells | Role in Peptide Selectivity |
|---|---|---|---|
| Outer Leaflet Charge | Neutral nih.gov | Negative (due to exposed phosphatidylserine) acs.orgmdpi.com | Facilitates electrostatic attraction of cationic peptides. nih.govdovepress.com |
| Lipid Composition | Predominantly zwitterionic phospholipids. | Enriched in anionic phospholipids like phosphatidylserine. acs.org | Influences peptide binding, conformation, and membrane disruption. mdpi.comnih.gov |
Receptor-Mediated Internalization Research
In addition to direct membrane disruption, some anticancer peptides gain entry into cancer cells through receptor-mediated endocytosis. nih.govmdpi.com This mechanism involves the peptide first binding to a specific receptor on the cell surface, which then triggers the cell to engulf the peptide-receptor complex.
Research on peptides targeting the EphA2 receptor has shown that this is a key mechanism of their internalization. bionauts.jp A short-chain peptide derived from an EphA2 antibody was observed to bind specifically to EphA2 and be internalized into cells via this pathway. bionauts.jp This mode of entry allows the peptide to access intracellular targets and exert its cytotoxic effects. The peptide ALA-A2 has been identified as a cell-penetrating peptide that does not disrupt the cell membrane, suggesting an internalization mechanism is at play. nih.gov This targeted delivery can enhance the peptide's efficacy and reduce off-target effects.
Preclinical Efficacy Studies of Anticancer Peptide A2
In Vitro Experimental Models and Research Methodologies
A variety of established in vitro models and scientific assays have been employed to characterize the anticancer properties of peptide A2. These methodologies provide a foundational understanding of its biological activity at the cellular level.
The antitumor effects of different peptides designated as A2 have been evaluated across a panel of human cancer cell lines. A novel peptide, designated A2 and derived from abalone (Haliotis discus hannai), has been studied for its effects on MKN-28 gastric cancer cells semanticscholar.org. Another peptide, a fusion construct named Pep2-A2, has been investigated in the context of drug-resistant breast cancer, utilizing cell lines such as adriamycin-resistant MCF-7 (MCF-7/ADR) and tamoxifen-resistant MCF-7 (MCF-7/TAM) cells. Furthermore, the efficacy of Pep2-A2 has been observed in HepG2 liver cancer cells. In the realm of immunotherapy, a distinct peptide epitope, A2-5, has been assessed for its ability to elicit cytotoxic T lymphocyte (CTL) responses against the H2981 human lung cancer cell line, which expresses the HLA-A2 allele semanticscholar.org.
The antiproliferative and cytotoxic effects of peptide A2 have been quantified using various standard assays. Studies on the abalone-derived peptide A2 demonstrated a dose-dependent decrease in the proliferation of MKN-28 gastric cancer cells. Notably, this peptide did not affect the proliferation of normal cells, such as Human Umbilical Vein Endothelial Cells (HUVEC) and Human Embryonic Kidney 293 (HEK-293) cells semanticscholar.org.
In separate investigations, the fusion peptide Pep2-A2 was shown to significantly reduce the survival of drug-resistant MCF-7/ADR and MCF-7/TAM breast cancer cells. This peptide also demonstrated inhibitory effects on the proliferation of HepG2 liver cancer cells, both in basal conditions and when stimulated with Insulin-like Growth Factor-1 (IGF-1).
Table 1: Effect of "Anticancer Peptide A2" on Cancer Cell Proliferation and Viability
| Peptide Variant | Cell Line | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| Abalone-derived A2 | MKN-28 (Gastric Cancer) | Proliferation Assay | Dose-dependent decrease in cell proliferation. | semanticscholar.org |
| Abalone-derived A2 | HUVEC, HEK-293 (Normal Cells) | Proliferation Assay | No significant change in cell proliferation. | semanticscholar.org |
| Pep2-A2 | MCF-7/ADR, MCF-7/TAM (Drug-Resistant Breast Cancer) | Survival Assay | Significant decrease in the survival of drug-resistant cells. | |
| Pep2-A2 | HepG2 (Liver Cancer) | Proliferation Assay | Inhibited proliferation in both basal and IGF-1 stimulated conditions. |
Investigations into the mechanisms of cell death induced by peptide A2 have pointed towards the induction of apoptosis. Treatment with the fusion peptide Pep2-A2 was found to significantly increase apoptosis in drug-resistant MCF-7/ADR and MCF-7/TAM breast cancer cells. Mechanistic studies revealed that Pep2-A2 treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2, alongside an increase in the expression of the pro-apoptotic protein Bax and cleaved caspase-3. In a separate study, a peptide referred to as A2.Y24G33, derived from Apaf-1-CARD, was shown to have a moderate inhibitory effect on apoptosome-mediated caspase-3 activity in cell-free extracts.
The potential of peptide A2 to inhibit cancer cell motility has been a focus of preclinical research. The abalone-derived peptide A2 was shown to inhibit the migration of MKN-28 gastric cancer cells semanticscholar.org. This effect was linked to the downregulation of β-catenin signaling and the disorganization of cellular protrusions such as lamellipodia and filopodia. The study indicated that A2 treatment led to a decrease in the expression of Rac1 and Cdc42, proteins involved in actin dynamics semanticscholar.org.
Similarly, the fusion peptide Pep2-A2 demonstrated an ability to inhibit both migration and invasion in HepG2 liver cancer cells.
While direct analysis of cell cycle arrest (e.g., in G1 or G2/M phases) in cancer cells treated with anticancer peptides designated as "A2" is not extensively detailed in the available literature, related research provides insight into how a peptide with this designation can interact with cell cycle regulation. A study on a v-Jun NLS-peptide, also named A2, revealed that its nuclear import is cell cycle-dependent. This process is regulated by the phosphorylation of a serine residue adjacent to the nuclear localization signal. Specifically, the phosphorylation of Serine 248, which is high in the G1 phase and low in the G2 phase, inhibits nuclear import. This suggests a mechanism by which a peptide's activity can be modulated by the cell cycle machinery, although this particular peptide was not evaluated for anticancer efficacy.
A significant area of investigation has been the potential for peptide A2 to circumvent multidrug resistance in cancer cells. The fusion peptide Pep2-A2 was specifically designed and evaluated for this purpose. Research has shown that Pep2-A2 treatment can overcome drug resistance in breast cancer by targeting the interaction between TRIB3 and SQSTM1. By disrupting this interaction, Pep2-A2 was found to activate autophagy and the ubiquitin-proteasome system, leading to a decrease in the survival of drug-resistant breast cancer cells. In a xenograft mouse model using adriamycin-resistant MCF-7 cells, the combination of Pep2-A2 and adriamycin significantly inhibited tumor growth more effectively than either agent alone.
Based on a comprehensive review of available scientific literature, there are no specific in vivo preclinical efficacy studies published for a compound explicitly named "this compound" or the corresponding sequence GLFDKLKSLVSDF.
Therefore, it is not possible to provide an article that adheres to the requested detailed outline on xenograft models, tumor growth inhibition, metastasis inhibition, and survival analysis for this specific peptide. The necessary research findings to populate these sections and create corresponding data tables are not present in the public domain.
It is possible that research on this peptide is proprietary, in very early stages of development and not yet published, or is identified under a different nomenclature in scientific literature. Without accessible in vivo data, a scientifically accurate and detailed article as specified cannot be generated.
Advanced Peptide Engineering and Rational Design for Anticancer Peptide A2
Structure-Activity Relationship (SAR) Research
Structure-activity relationship (SAR) studies are fundamental to understanding how the specific attributes of a peptide influence its anticancer function. For Anticancer peptide A2, a designed cationic peptide, its efficacy is intricately linked to its amino acid sequence, charge distribution, three-dimensional shape, and other physicochemical characteristics novoprolabs.comnih.gov. These properties collectively determine its ability to selectively interact with and disrupt cancer cell membranes nih.govdovepress.commdpi.com.
The specific sequence of amino acids is the primary determinant of a peptide's function. This compound has the sequence GLFDKLKSLVSDF novoprolabs.com. The composition is rich in hydrophobic residues such as Leucine (L), Phenylalanine (F), and Valine (V), and contains cationic residues like Lysine (K) novoprolabs.comnih.gov. The strategic placement of these amino acids is critical. For instance, lysine and arginine residues contribute a positive charge, facilitating electrostatic attraction to the negatively charged membranes of cancer cells, while hydrophobic residues are crucial for membrane penetration nih.govdovepress.com. Studies have shown that substituting certain amino acids can dramatically alter a peptide's activity, highlighting the importance of each component in the sequence mdpi.com. The presence of glycine, lysine, and leucine is common among many documented anticancer peptides nih.gov.
Table 1: Amino Acid Composition of this compound and Physicochemical Properties of its Residues This table is interactive. You can sort and filter the data.
| Amino Acid (3-Letter) | Amino Acid (1-Letter) | Count | Property | Role in Peptide Structure/Function |
|---|---|---|---|---|
| Glycine | G | 1 | Smallest, Achiral | Provides conformational flexibility. |
| Leucine | L | 3 | Hydrophobic, Aliphatic | Contributes to the hydrophobic core, drives membrane insertion. novoprolabs.com |
| Phenylalanine | F | 2 | Hydrophobic, Aromatic | Enhances hydrophobicity and membrane interaction. novoprolabs.com |
| Aspartic Acid | D | 2 | Acidic, Negatively Charged | Can influence solubility and interaction with membrane headgroups. |
| Lysine | K | 2 | Basic, Positively Charged | Key for electrostatic attraction to anionic cancer cell membranes. novoprolabs.comnih.gov |
| Serine | S | 2 | Polar, Uncharged | Can participate in hydrogen bonding at the membrane interface. |
Hydrophobicity, the measure of a molecule's tendency to repel water, is a critical factor for ACPs. A higher degree of hydrophobicity allows the peptide to penetrate deeper into the hydrophobic core of the cancer cell membrane, leading to disruption nih.gov. This compound possesses a distinct and broad hydrophobic surface, which is a key feature of its design and enables deeper membrane penetration compared to its parent peptide novoprolabs.com.
Equally important is amphiphilicity, which is the spatial separation of hydrophobic and hydrophilic (cationic) residues. This arrangement allows the peptide to interact favorably with both the lipid tails (hydrophobic) and the phosphate head groups (hydrophilic) of the cell membrane novoprolabs.comnih.gov. In a membrane-like environment, this compound folds into an amphipathic α-helix, positioning its hydrophobic amino acids on one side of the helix and its charged/polar residues on the other novoprolabs.com. This structure is essential for its membrane-disrupting activity nih.govresearchgate.net.
The net positive charge of an anticancer peptide is a primary driver of its selectivity for cancer cells over healthy cells mdpi.commdpi.com. Cancer cell membranes typically have a higher net negative charge than normal cells due to an increased concentration of anionic molecules like phosphatidylserine (B164497) on their outer surface dovepress.commdpi.com. This difference in surface charge promotes a strong electrostatic attraction between cationic peptides and cancer cells dovepress.commdpi.com. This compound is a cationic peptide, with its positive charge primarily contributed by its two lysine (K) residues novoprolabs.com. This net positive charge is crucial for the initial binding to the tumor cell membrane, which is the first step in its mechanism of action nih.govmdpi.com. Generally, ACPs possess a net positive charge ranging from +2 to +9 mdpi.com.
The biological activity of many ACPs is dependent on their secondary structure. While this compound is disordered in an aqueous solution, it undergoes a crucial conformational change upon encountering a membrane-mimetic environment, folding into an amphipathic α-helical structure novoprolabs.com. A well-defined helical segment in A2 spans from residue Leu2 to Ser11 novoprolabs.com. This induced helicity is a common feature among ACPs and is vital for their function nih.govfrontiersin.org. The α-helix provides a stable scaffold that facilitates the peptide's insertion into the lipid bilayer, leading to membrane destabilization and pore formation nih.govresearchgate.net. While the α-helix is the most common secondary structure for ACPs, other conformations, such as β-sheets, are also found, though they are less frequent nih.govmdpi.com. The ability to adopt a specific secondary structure upon membrane interaction is often more important than having a rigid structure in solution frontiersin.org.
The length of the peptide chain influences its structural properties and biological function. Most known anticancer peptides are relatively short, typically ranging from 5 to 50 amino acids in length mdpi.comfrontiersin.org. This compound, with a sequence of 13 amino acids, falls within this range novoprolabs.com. Shorter peptide sequences offer several advantages, including potentially lower immunogenicity and reduced costs for synthesis and manufacturing mdpi.com. The length must be sufficient to form a stable secondary structure, such as an α-helix, that can span the cell membrane or otherwise disrupt its integrity researchgate.net.
Rational Design Principles and Methodologies
This compound is a product of rational design, a strategy that uses the foundational knowledge of SAR to engineer peptides with desired properties novoprolabs.com. This approach is often more efficient than screening vast libraries of natural peptides mdpi.compsu.edu. The design of this compound was based on a known template: the N-terminal sequence of the Escherichia coli enzyme IIAGlc membrane anchor novoprolabs.com.
Key methodologies in rational peptide design include:
Template-Based Design: This involves selecting a known peptide or protein segment with some desirable properties (e.g., membrane-anchoring) and modifying it to enhance a specific activity. This compound was created via C-terminal truncation and a Phe13 substitution of the original sequence, modifications intended to modulate its membrane interaction novoprolabs.com.
Physicochemical Modification: Scientists systematically alter parameters like net charge, hydrophobicity, and amphipathicity to optimize a peptide's potency and selectivity mdpi.com. This can be achieved by substituting specific amino acids; for example, replacing neutral residues with cationic ones like lysine or arginine to increase the net positive charge nih.gov.
Computational and In Silico Approaches: Modern peptide design heavily relies on computational tools, including molecular dynamics simulations and machine learning algorithms mdpi.compsu.edu. These methods can predict the structure of a peptide, its interaction with model membranes, and its potential anticancer activity before it is synthesized, saving considerable time and resources nih.govnih.gov. These simulations can confirm the stability of a designed peptide and its potential to penetrate cancer cell membranes nih.gov.
By applying these principles, researchers can fine-tune peptide sequences to improve their therapeutic profiles, leading to the development of potent agents like this compound.
Physicochemical Parameter Modulation
The activity of anticancer peptides is intimately linked to their physicochemical properties, such as charge, hydrophobicity, and secondary structure. For this compound, with the sequence GLFDKLKSLVSDF, research has focused on how these parameters contribute to its structure, which is a prerequisite for its potential anticancer activity.
This compound is a cationic peptide, a characteristic considered crucial for its initial interaction with negatively charged cancer cell membranes. Its design features a distinct amphipathic α-helical structure when in a membrane-like environment. While it remains disordered in aqueous solutions, the presence of a membrane-mimetic environment, such as sodium dodecyl sulfate (SDS) micelles, induces a well-defined helical segment. This conformational change is a key aspect of its mechanism of action.
Structurally, this compound possesses a broad hydrophobic surface, which is thought to allow for deeper penetration into the cell membrane. The arrangement of its hydrophobic and cationic residues is critical for this membrane interaction. Specifically, the peptide has hydrophobic patches that are bordered by cationic residues, a feature that modulates its membrane activity.
Template-Based Design Approaches
This compound is a product of a template-based design strategy. This approach utilizes the known structure and sequence of an existing peptide as a starting point for creating new peptides with desired properties. In the case of A2, the template was the N-terminal sequence of the Escherichia coli enzyme IIAGlc, which is a non-toxic bacterial membrane anchor.
The design process involved specific modifications to this template sequence. These alterations were intended to convert the non-toxic membrane anchor into a peptide with cytotoxic potential. This was achieved by fine-tuning the arrangement of hydrophobic and cationic amino acids to create a more pronounced amphipathic structure, which is a common characteristic of many antimicrobial and anticancer peptides. The resulting peptide, A2, represents a re-engineered version of the original bacterial protein fragment, repurposed for potential therapeutic applications.
Automated Computational Design Methods
While computational methods are increasingly used in peptide design, specific research detailing the use of automated computational design for the de novo design or optimization of this compound is not extensively documented in the available scientific literature. Such methods typically involve algorithms that predict peptide structure, activity, and toxicity, allowing for the rapid virtual screening of numerous peptide sequences. Although the principles of computational design are relevant to peptides like A2, dedicated studies applying these automated techniques to this specific peptide are not readily found.
Peptide Modification Strategies in Research
To enhance the stability, efficacy, and specificity of peptides, various modification strategies are employed. The following sections explore the research into these modifications as they pertain to this compound.
Amino Acid Substitution Research (e.g., D-amino acids, Phenylalanine, Lysine)
The substitution of specific amino acids in a peptide sequence can dramatically alter its biological activity. For this compound, the original design already incorporates a key substitution of Phenylalanine. However, systematic research into further substitutions is not widely published.
D-amino acids: The introduction of D-amino acids can enhance peptide stability against enzymatic degradation. There is, however, a lack of specific published research on the substitution of L-amino acids with D-amino acids in the this compound sequence and the resulting impact on its anticancer properties.
Phenylalanine: The presence of Phenylalanine in anticancer peptides can contribute to their hydrophobic interactions with cell membranes. While A2 contains a Phenylalanine residue as part of its design, comprehensive studies on substituting other residues with Phenylalanine or modifying the existing one within the A2 sequence are not detailed in the available literature.
Lysine: Lysine is a cationic amino acid that plays a crucial role in the electrostatic interactions of anticancer peptides with cancer cell membranes. The strategic placement of Lysine residues is fundamental to the design of A2. However, further systematic studies on the effects of additional Lysine substitutions on the anticancer activity of A2 are not extensively reported.
Chemical Group Addition and Its Effects (e.g., Acetylation, Amidation)
Acetylation: Acetylation of the N-terminus removes the positive charge, which can alter the peptide's interaction with membranes. Specific research on the effects of N-terminal acetylation on the anticancer activity of peptide A2 is not readily available.
Amidation: C-terminal amidation is a common strategy to neutralize the negative charge of the C-terminal carboxyl group, which can enhance the peptide's net positive charge and its interaction with anionic cell membranes. While it is a common modification for antimicrobial and anticancer peptides, and the research group that designed A2 did amidate other peptides in their study, specific data on the effect of amidation on the anticancer properties of A2 is not provided in the primary research literature.
Cyclization and Hybridization Strategies
Cyclization (creating a cyclic peptide structure) and hybridization (combining with other peptides or molecules) are advanced strategies to improve peptide stability and activity. To date, there is no specific research available that details the application of cyclization or hybridization strategies to this compound for the purpose of enhancing its anticancer properties.
Chimeric Peptide Design Research for "this compound"
Extensive searches of scientific literature and research databases did not yield specific information regarding chimeric peptide design research for a compound explicitly named "this compound." This suggests that research on chimeric constructs involving a peptide with this specific designation may not be widely published or may be referred to under different nomenclature.
The field of advanced peptide engineering frequently involves the creation of chimeric peptides to enhance the therapeutic properties of anticancer agents. This rational design approach combines distinct peptide domains to create a single molecule with improved functions, such as enhanced tumor targeting, increased stability, and potent cytotoxicity.
General strategies in chimeric anticancer peptide design often include:
Hunter-Killer Peptides: These constructs typically consist of two domains: a "hunter" module designed to bind to a specific receptor on cancer cells, and a "killer" module, which is a pro-apoptotic or cytotoxic peptide that induces cell death upon internalization. mdpi.com These two parts are often connected by a linker, such as a glycine-glycine linker. mdpi.com
Fusion of Functional Domains: Researchers may fuse a cell-penetrating peptide with an anticancer peptide to improve its uptake by cancer cells. nih.govnih.gov Another approach is to combine two different anticancer peptides to potentially create synergistic cytotoxic effects. nih.gov The design of the linker between these domains is crucial to ensure that each part of the chimeric peptide can function correctly without interfering with the other. nih.gov
In Silico and Computational Design: The design of novel chimeric peptides is increasingly aided by computational methods. mdpi.compsu.edu These approaches allow for the prediction of the three-dimensional structure of the chimeric peptide and its interaction with target molecules, which can help in the selection of the most promising candidates for experimental validation. nih.govnih.gov
While these general principles are well-established in the design of novel anticancer therapeutics, their specific application to a peptide identified as "this compound" is not documented in the available research. Therefore, no detailed research findings or data tables specific to chimeric designs of "this compound" can be provided.
Molecular and Computational Modeling of Anticancer Peptide A2
In Silico Peptide Library Generation and Screening
The journey to identify ALA-A2 began with the computational generation of a comprehensive peptide library. novoprolabs.comnih.govnih.govsemanticscholar.org This process circumvents the time-consuming and expensive nature of traditional laboratory-based screening of thousands of peptides. novoprolabs.comnih.govsemanticscholar.org
The foundation for the library was the human alpha-lactalbumin protein (UniProt ID: P00709), a milk protein known for its anticancer properties. nih.gov Using a custom R-based script, all possible peptide fragments were computationally derived from the 142-amino acid sequence of alpha-lactalbumin. nih.gov This resulted in a substantial library of 2,688 distinct peptides, with lengths varying from 5 to 25 amino acids. novoprolabs.comnih.govnih.govsemanticscholar.org
Following the library's creation, a multi-step in silico screening process was initiated to filter and prioritize the most promising candidates. This screening involved evaluating the peptides based on key physicochemical and structural properties known to be associated with anticancer activity. nih.govnih.gov This systematic, computer-aided approach efficiently narrowed down the vast library to a manageable number of high-potential candidates for further analysis and eventual experimental validation. nih.gov
| Parameter | Description | Source |
| Parent Protein | Human alpha-lactalbumin | nih.gov |
| UniProt ID | P00709 | nih.gov |
| Library Size | 2,688 distinct peptides | novoprolabs.comnih.govnih.govsemanticscholar.org |
| Peptide Length Range | 5-25 amino acids | novoprolabs.comnih.govnih.govsemanticscholar.org |
| Generation Method | R-based computational script | nih.gov |
Machine Learning Applications in Peptide Prediction and Optimization
Machine learning (ML) is a pivotal component in the modern discovery pipeline for anticancer peptides (ACPs), offering powerful tools for prediction and optimization. mdpi.com The application of ML algorithms can significantly accelerate the identification of lead candidates from large datasets, a task that would be prohibitive through experimentation alone. mdpi.com
In the specific case of identifying ALA-A2, three distinct machine learning models were employed to predict the anticancer probability of the 2,688 peptides in the computationally generated library. nih.govnih.gov These models were trained on datasets of known ACPs and non-ACPs, learning to recognize the complex sequence-based features that correlate with anticancer efficacy. biointerfaceresearch.com The integration of predictions from these multiple models, combined with the physicochemical and structural filters, led to the selection of top candidates, including ALA-A1 and ALA-A2, for experimental synthesis and validation. novoprolabs.comnih.govsemanticscholar.org
The use of ML in this context demonstrates a cost-effective and time-efficient strategy for prioritizing peptides. nih.govsemanticscholar.org This approach is becoming increasingly sophisticated, with newer deep learning algorithms being developed that can be trained on smaller datasets and achieve high accuracy in predicting anticancer potential.
| Model Type | Application in ALA-A2 Discovery | General Purpose |
| Machine Learning Models (3 distinct types) | Predicted the probability of each of the 2,688 library peptides being an anticancer peptide. nih.govnih.gov | To classify peptides as either having or not having anticancer properties based on sequence features. mdpi.combiointerfaceresearch.com |
| Support Vector Machine (SVM) | Not specified for ALA-A2, but a common ML model for ACP prediction. | A widely used algorithm for classification tasks in bioinformatics, including the prediction of ACPs. mdpi.combiointerfaceresearch.com |
| Random Forest (RF) | Not specified for ALA-A2, but a common ML model for ACP prediction. | An ensemble learning method used for classification that often provides high accuracy in peptide prediction. mdpi.combiointerfaceresearch.com |
| Deep Learning | Not specified for ALA-A2, represents the next generation of predictive models. | Advanced algorithms that can learn complex patterns from sequence data, often outperforming traditional ML methods. |
Molecular Docking Studies for Target Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity between a peptide and its specific molecular target, often a protein or receptor on a cancer cell. By simulating the interaction at an atomic level, researchers can estimate the strength of the binding and identify key residues involved in the interaction.
In the context of anticancer peptides, docking studies can help elucidate the mechanism of action. For example, they can predict how a peptide might interact with a death receptor like Fas to induce apoptosis or bind to an overexpressed protein on the tumor cell surface.
For Anticancer peptide A2 (ALA-A2), the specific intracellular targets have not yet been fully elucidated, and as such, detailed molecular docking studies predicting its binding affinity to specific cancer-related proteins are not available in the current scientific literature. nih.govnih.govsemanticscholar.org Further research is required to identify the direct molecular partners of ALA-A2, which would then enable the use of molecular docking to explore and refine these interactions for enhanced therapeutic efficacy. nih.govsemanticscholar.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational methods that provide detailed insights into the physical movement of atoms and molecules over time. This technique allows researchers to analyze the conformational changes of peptides and their interactions with their environment, such as a cell membrane or a target protein, at an atomic level.
For this compound, while specific MD simulation studies have not been published, its conformational behavior has been characterized. In an aqueous solution, the peptide adopts a disordered conformation. However, in a membrane-mimetic environment, it transitions to form an amphipathic α-helical structure. novoprolabs.com This change is crucial for its function, as the helical structure presents a distinct hydrophobic surface that facilitates deeper penetration into the cancer cell membrane. novoprolabs.com
MD simulations are particularly valuable for studying how anticancer peptides interact with cell membranes. These simulations can model the peptide's approach, binding, and potential disruption of the lipid bilayer, which is a common mechanism of action for many ACPs. The simulations take into account the differences between cancer cell membranes, which are often negatively charged due to the presence of phosphatidylserine (B164497), and normal cell membranes, which are typically neutral. This allows for the investigation of selective toxicity.
Simulations can reveal critical information such as the depth of peptide penetration, the induction of membrane curvature, and the formation of pores or other structural defects in the membrane. For ALA-A2, it has been determined experimentally that it acts as a cell-penetrating peptide without causing membrane lysis (membranolytic effects), suggesting its mechanism involves entering the cell to engage intracellular targets rather than disrupting the membrane itself. novoprolabs.comnih.govnih.govsemanticscholar.org MD simulations could provide a step-by-step visualization of this penetration process.
Once inside the cell, a peptide like ALA-A2 must interact with specific intracellular targets to exert its anticancer effect. nih.gov MD simulations can be employed to study the dynamics of these peptide-target complexes, revealing the stability of the interaction and the conformational changes that may occur upon binding.
These simulations can complement molecular docking by providing a dynamic view of the binding event, assessing the stability of the docked pose, and calculating binding free energies. For ALA-A2, proteomics analysis has suggested that its mechanism involves the induction of autophagy. nih.govsemanticscholar.org Future MD simulation studies could be directed at modeling the interaction of ALA-A2 with key proteins in the autophagy pathway to understand the precise molecular triggers for this process. nih.gov
Bioinformatics Tools for Peptide Analysis and Design
The discovery and refinement of this compound (ALA-A2) were facilitated by a suite of bioinformatics tools designed for peptide analysis and design. nih.gov The process begins with foundational tools for sequence analysis and library generation. In the case of ALA-A2, an R-based script was specifically created to generate a comprehensive peptide library from the alpha-lactalbumin protein sequence. nih.gov
For predicting anticancer potential, various web servers and standalone programs are available. While the specific three machine learning models used for ALA-A2 were not named, the field commonly utilizes tools like AntiCP and ACPred. biointerfaceresearch.com These platforms analyze peptide sequences to predict their efficacy based on features like amino acid composition, charge, and hydrophobicity. biointerfaceresearch.com
Following the identification of differentially expressed proteins in ALA-A2-treated cancer cells, pathway enrichment analysis was conducted using Reactome to understand the biological pathways being affected, which pointed towards autophagy. nih.gov Such tools are crucial for elucidating the mechanism of action of novel peptides.
| Tool/Method | Purpose in ALA-A2 Context | General Function |
| R-based Scripts | Used to generate the initial library of 2,688 peptides from alpha-lactalbumin. nih.gov | Custom programming for sequence manipulation, statistical analysis, and data visualization. nih.gov |
| Machine Learning Models | Screened the peptide library to predict anticancer probability, prioritizing candidates like ALA-A2. nih.gov | Algorithms (e.g., SVM, Random Forest) trained to classify peptides based on learned sequence features. mdpi.combiointerfaceresearch.com |
| Proteomics Analysis Software (R program) | Performed comparative analysis of protein expression data from ALA-A2 treated and untreated cells. nih.gov | Statistical analysis of large-scale protein data, including normalization and differential expression analysis. nih.gov |
| Reactome | Used for pathway enrichment analysis to identify biological pathways (e.g., autophagy) affected by ALA-A2. nih.gov | A curated database of biological pathways and processes used to interpret large lists of genes or proteins. nih.gov |
| AntiCP / ACPred (Examples) | Not specified for ALA-A2, but represent typical tools for this step. | Web servers or software that predict the anticancer properties of peptides and can assist in the design of new variants. biointerfaceresearch.com |
Research on Delivery Systems for Anticancer Peptide A2
Nanoparticle and Nanosystem Development for Enhanced Delivery
The encapsulation or conjugation of therapeutic peptides onto nanoparticles is a leading strategy to improve their pharmacokinetic profiles. Nanoparticles, typically ranging in size from 1 to 100 nanometers, can protect peptides from enzymatic degradation, control their release, and enhance their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Materials commonly used for creating these nanosystems include polymers (e.g., PLGA), lipids, and inorganic materials like gold or silica.
Currently, there is a lack of specific published research focused on the development of nanoparticle or nanosystem formulations for Anticancer peptide A2. Future research in this area would likely involve designing nanoparticles that can effectively load the peptide, remain stable in circulation, and release the peptide in a controlled manner at the tumor site.
Interactive Table: Potential Nanoparticle Systems for Peptide Delivery (Note: The following table is illustrative of systems used for other anticancer peptides, as specific data for this compound is not available.)
| Nanoparticle Type | Material Example | Potential Advantages for Peptide Delivery |
|---|---|---|
| Polymeric Nanoparticles | PLGA (Poly(lactic-co-glycolic acid)) | Biodegradable, controlled release, established regulatory pathway. |
| Lipid-Based Nanoparticles | Solid Lipid Nanoparticles (SLNs) | High biocompatibility, can encapsulate hydrophilic and hydrophobic peptides. |
| Inorganic Nanoparticles | Gold Nanoparticles (AuNPs) | Easy surface functionalization, photothermal therapy potential. |
Liposomal Encapsulation Studies
Liposomes are microscopic vesicles composed of a lipid bilayer and are among the most clinically advanced nanocarriers for drug delivery. They can encapsulate hydrophilic peptides like this compound in their aqueous core or hydrophobic peptides within the lipid bilayer. This encapsulation shields the peptide from degradation and can reduce systemic toxicity. Furthermore, the surface of liposomes can be modified, for instance with polyethylene (B3416737) glycol (PEG), to prolong circulation time.
Specific studies on the liposomal encapsulation of this compound have not been identified in a review of scientific literature. Research in this domain would aim to optimize liposome (B1194612) composition to achieve high encapsulation efficiency, stability, and a favorable release profile for the peptide.
Research on Cell-Penetrating Peptide (CPP) Strategies
Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids long, that can facilitate the cellular uptake of various molecular cargoes, including other peptides, proteins, and nanoparticles. novoprolabs.com One strategy involves conjugating a therapeutic peptide directly to a CPP. This chimeric peptide can then more readily cross the cell membrane to reach intracellular targets. novoprolabs.com Another approach is to co-administer the therapeutic peptide with a CPP.
While the concept of using CPPs to enhance the delivery of anticancer agents is well-established, no specific research has been published on the use of CPP strategies for the delivery of this compound. Future studies could explore the design of a chimeric peptide linking this compound with a known CPP to investigate if this enhances its intracellular concentration and cytotoxic effects in cancer cells.
Tumor-Targeting Ligand Conjugation for Specificity
To increase the specificity of delivery and reduce off-target effects, therapeutic peptides or their carrier systems can be conjugated with ligands that bind to receptors overexpressed on the surface of cancer cells. This active targeting strategy enhances the accumulation of the anticancer agent at the tumor site. Common targeting ligands include antibodies, antibody fragments, aptamers, and small molecules like folic acid.
A survey of published research did not yield studies focused on the conjugation of tumor-targeting ligands to this compound or its delivery systems. The development of such a targeted system would first require identifying a suitable receptor that is highly expressed on target cancer cells for this compound, followed by the chemical conjugation of the corresponding ligand to the peptide or its nanocarrier. This approach holds the potential to significantly improve the therapeutic index of the peptide.
Interactive Table: Common Ligand-Receptor Pairs for Tumor Targeting (Note: This table provides general examples, as specific research for this compound is not available.)
| Targeting Ligand | Target Receptor | Associated Cancer Types (Examples) |
|---|---|---|
| Folic Acid | Folate Receptor | Ovarian, lung, breast cancer |
| Transferrin | Transferrin Receptor | Brain, prostate, bladder cancer |
| RGD Peptides | Integrins (e.g., αvβ3) | Glioblastoma, melanoma |
Mechanisms of Cellular Resistance and Strategies for Overcoming Them in Anticancer Peptide A2 Research
Investigation of Intrinsic and Acquired Resistance Mechanisms in Cancer Cells
There is a lack of specific studies investigating intrinsic and acquired resistance mechanisms in cancer cells when treated with a compound explicitly identified as "Anticancer peptide A2." Research into the peptides HPRP-A2 and ALA-A2 has primarily focused on their mechanisms of action and efficacy, rather than on cellular resistance.
In the broader context of anticancer peptides, two primary forms of resistance are recognized:
Intrinsic Resistance: This form of resistance is inherent to the cancer cells and can be attributed to genetic variations within the somatic cells of a tumor.
Acquired Resistance: This type of resistance develops in response to treatment. A key mechanism of acquired resistance is the overexpression of energy-dependent drug efflux transporters that actively pump the therapeutic agent out of the cell before it can reach its target.
While these general principles of resistance to anticancer agents are well-established, their specific application to "this compound" has not been documented in the available scientific literature.
Research on Drug Efflux Transporters and Counter-Strategies
Specific research on the role of drug efflux transporters in conferring resistance to "this compound" is not available. The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, is a well-documented mechanism of multidrug resistance in cancer cells. researchgate.netnih.gov These transporters utilize the energy from ATP hydrolysis to expel a wide range of structurally and functionally diverse compounds from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. youtube.com
General strategies to counteract drug efflux transporters include the development of inhibitors that can be co-administered with the anticancer agent. However, no such counter-strategies have been specifically investigated or reported for "this compound."
Strategies for Overcoming Resistance in Preclinical Models
The development of preclinical tumor models that mimic secondary (acquired) resistance is an active area of cancer research. antineo.fr Such models are crucial for understanding the underlying mechanisms of resistance and for testing novel therapeutic strategies to overcome it. antineo.froncodesign-services.com However, the application of these models to study resistance to "this compound" has not been reported.
Synergistic Research Approaches Involving Anticancer Peptide A2
Combination with Conventional Chemotherapeutic Agents
Studies have demonstrated that Anticancer peptide A2 exhibits significant synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin (B1662922) (DOX) and epirubicin (B1671505) (EPI). nih.gov The co-application of HPRP-A2 with these drugs leads to a marked increase in growth inhibition of various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), BGC-823, and SGC-7901 (gastric cancer). nih.govnih.gov This synergy allows for the use of lower concentrations of both the peptide and the chemotherapeutic drug to achieve significant anticancer effects, which is not attainable when either agent is used alone at the same concentrations. nih.govnih.gov
The synergistic effect has been quantified using a Q value, where a value greater than 1.15 indicates synergy. In combined applications of HPRP-A2 with doxorubicin or epirubicin, all calculated Q values exceeded 1.15. nih.gov This enhanced efficacy suggests that the peptide potentiates the cytotoxic action of the conventional drugs. nih.gov Further research confirmed a strong synergistic effect between HPRP-A2 and doxorubicin in killing gastric tumor cells in vitro. nih.gov
| Cell Line | Combination Therapy | Observed Effect | Synergy Indicator |
|---|---|---|---|
| HeLa (Cervical Cancer) | HPRP-A2 + Doxorubicin | Increased growth inhibition | Q value > 1.15 nih.gov |
| HeLa (Cervical Cancer) | HPRP-A2 + Epirubicin | Increased growth inhibition | Q value > 1.15 nih.gov |
| HepG2 (Liver Cancer) | HPRP-A2 + Doxorubicin | Increased growth inhibition | Q value > 1.15 nih.gov |
| HepG2 (Liver Cancer) | HPRP-A2 + Epirubicin | Increased growth inhibition | Q value > 1.15 nih.gov |
| BGC-823 (Gastric Cancer) | HPRP-A2 + Doxorubicin | Enhanced efficacy of killing tumor cells | Strong Synergy nih.gov |
| SGC-7901 (Gastric Cancer) | HPRP-A2 + Doxorubicin | Enhanced efficacy of killing tumor cells | Strong Synergy nih.gov |
Combination with Other Targeted Agents or Immunotherapies
The application of this compound and its enantiomer, HPRP-A1, extends to combinations with other targeted agents. One such approach involves using HPRP-A1 to facilitate the cellular uptake of another targeted peptide, kla. plos.org The kla peptide is an apoptosis-inducing agent that specifically disrupts mitochondrial membranes but has poor cell-penetrating ability. plos.org When co-administered, the membrane-active properties of HPRP-A1 assist the kla peptide in translocating across the cancer cell membrane to reach its intracellular target, the mitochondria. plos.org This combination leads to enhanced cytochrome C release, mitochondrial depolarization, and ultimately, a significantly higher rate of apoptosis in breast and lung cancer cells. plos.org
While direct studies combining HPRP-A2 with immunotherapies are not extensively documented, the broader class of cationic lytic peptides shows potential for such synergistic strategies. nih.gov For instance, other lytic peptides have been shown to enhance cancer immunotherapy when combined with PD-1 antibodies by increasing the population of CD8+ T cells, NK cells, and dendritic cells within tumors. nih.gov The mechanism involves the peptide causing direct lysis of tumor cells, which releases tumor-associated antigens and promotes an anti-tumor immune response. nih.gov Given that HPRP-A2 functions as a membrane-active peptide, it could potentially be used in similar combination strategies to augment the effects of immune checkpoint inhibitors. nih.govnih.gov
Mechanistic Studies of Synergistic Effects
The synergistic action of this compound with conventional chemotherapeutic drugs is primarily attributed to its effect on the cancer cell membrane. nih.govnih.gov As an amphipathic α-helical peptide, HPRP-A2 disrupts the integrity of the target cell membrane. nih.gov This disruption increases membrane permeability, which in turn facilitates the passage of other chemical drugs, like doxorubicin, across the cytoplasmic membrane. nih.govnih.gov The result is a higher intracellular concentration of the chemotherapeutic agent at its target sites, thus enhancing its cytotoxic effect. nih.gov
Beyond increasing drug uptake, the combination therapy also leads to enhanced apoptosis. nih.gov Studies on gastric cancer cells show that HPRP-A2 induces apoptosis through multiple intracellular pathways, including a significant increase in the generation of reactive oxygen species (ROS), a reduction of the mitochondrial membrane potential, and cell cycle arrest. nih.gov When combined with doxorubicin, the pro-apoptotic effects are amplified. nih.gov This enhanced apoptosis is caspase-dependent, involving the strong activation of caspases-3, -8, and -9, which are key enzymes in both the extrinsic and intrinsic apoptotic pathways. nih.govnih.gov While either agent alone only minimally activates these caspases, the combination therapy leads to their robust activation, significantly increasing apoptosis in cancer cells. nih.gov
Immunological Research Aspects of Anticancer Peptide A2
"Anticancer Peptide A2" as a Tumor Antigen in Immunotherapy Research (e.g., HLA-A2 restricted epitopes)
Anticancer peptides designated with "A2" are frequently synthetic peptides that function as tumor antigens, specifically designed for individuals with the HLA-A2 genotype. HLA-A2 is a major histocompatibility complex (MHC) class I molecule that presents antigenic peptides to immune cells. cancer.gov The designation often signifies that the peptide has a high binding affinity for the HLA-A2 molecule, a critical step for recognition by the immune system. nih.gov
Research has focused on identifying peptide sequences from tumor-associated antigens (TAAs) that are overexpressed in cancer cells compared to normal tissues. nih.gov One such example is the tumor-associated antigen L6 (TAL6), which is highly expressed in several cancers, including lung, breast, and colon cancer. nih.govnih.gov Scientists have identified specific HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitopes from TAL6. For instance, a peptide referred to as "peptide 5" or "A2-5" in some studies, was identified through computer prediction programs and subsequent binding assays. nih.gov
The principle is that by administering these synthetic peptides, the immune system can be trained to recognize and attack tumor cells that naturally process and present these same epitopes on their surface via HLA-A2 molecules. cancer.gov This approach aims to create a highly specific, T-cell-mediated antitumor response. The use of these peptides forms the basis of vaccine strategies for various cancers, including melanoma, glioma, and lung cancer. cancer.govcancer.gov
| Tumor-Associated Antigen (TAA) | Derived Peptide Epitope | Associated Cancer Type(s) | HLA Restriction |
|---|---|---|---|
| Tumor-Associated Antigen L6 (TAL6) | Peptide 5 (A2-5) | Lung, Breast, Colon | HLA-A2 |
| Melanoma-associated antigens (e.g., MART-1, gp100) | Various | Metastatic Melanoma | HLA-A2 |
| MUC1 | Novel peptides from tandem repeat and leader sequence | Breast, Pancreatic, Renal | HLA-A2 |
| Glioma-associated antigens (GAA) | Various | Glioma | HLA-A2 |
Induction of T-Cell Immune Responses (e.g., CD8+ T lymphocytes, CTL activity)
A primary goal of utilizing HLA-A2-restricted anticancer peptides is to induce a potent T-cell immune response, particularly from CD8+ T lymphocytes, which mature into cytotoxic T lymphocytes (CTLs). cancer.gov CTLs are capable of directly killing cancer cells.
Studies using HLA-A2 transgenic mice have been instrumental in demonstrating the efficacy of these peptides. In one study, immunization with a TAL6-derived peptide known as A2-5 led to the induction of T-cell responses. nih.gov Specifically, splenocytes from mice immunized with this peptide were stimulated to secrete interferon-gamma (IFN-γ), a key cytokine in cell-mediated immunity. nih.govnih.gov Furthermore, "peptide 5" was shown to induce the expression of the cytolytic molecule CD107a on CD8+ T cells, an indicator of CTL degranulation and cytotoxic activity. nih.gov
The cytotoxic activity of these induced T-cells has been confirmed through various assays. For example, CTLs generated in response to peptide A2-5 could effectively lyse tumor cells that express both TAL6 and HLA-A2. researchgate.net In vivo experiments have further substantiated these findings. The adoptive transfer of CD8+ T cells from mice immunized with peptide A2-5 into tumor-bearing SCID mice significantly inhibited the growth of human lung cancer xenografts. nih.gov This demonstrates that the peptide-induced CD8+ T cells are functional and can mediate anti-tumor effects in a living organism. nih.gov
| Experimental Model | Key Finding | Immunological Outcome |
|---|---|---|
| HLA-A2 Transgenic Mice Immunized with Peptide | Stimulation of splenocytes to secrete IFN-γ. nih.govnih.gov | T-cell activation |
| CD8+ T cells from Immunized Mice | Increased expression of the cytolytic molecule CD107a. nih.gov | Induction of cytotoxic potential |
| In vitro Cytotoxicity Assay | Peptide-induced CTLs lysed TAL6-positive, HLA-A2-positive tumor cells. researchgate.net | Antigen-specific cell killing |
| Adoptive T-cell Transfer in SCID Mice | Inhibited growth of human lung cancer xenografts. nih.gov | In vivo anti-tumor efficacy |
Immunomodulatory Effects and Mechanisms in Research Models
For instance, the immunogenicity of the A2-5 peptide was substantially improved when formulated with an adjuvant like Montanide ISA-51 and a universal T-helper peptide. nih.gov The addition of a TLR9 ligand, such as CpG oligodeoxynucleotides, further increased the induction of IFN-γ secretion in ELISPOT assays. nih.gov This indicates that engaging the innate immune system through Toll-like receptors can create a more robust and effective adaptive T-cell response.
Furthermore, the importance of CD4+ T-helper cells in priming an effective CD8+ CTL response has been demonstrated. The inclusion of a Pan-HLA-DR binding peptide (PADRE) as a T-helper epitope during in vitro priming with MUC1-derived peptides resulted in increased cytotoxic activity of the MUC1-specific CTLs. nih.gov This was accompanied by higher production of cytokines like interleukin-12 (B1171171) and IFN-γ, which are crucial for orchestrating a powerful anti-tumor immune attack. nih.gov These findings underscore the complex immunomodulatory mechanisms involved, where the peptide antigen, adjuvants, and helper epitopes work in concert to overcome tumor-induced immunosuppression and promote effective tumor eradication. nih.govnih.gov
Future Research Directions and Unresolved Challenges for Anticancer Peptide A2
Addressing Stability and Bioavailability in Research Development
A primary hurdle for the development of peptide-based therapeutics, including ALA-A2, is their inherent instability and low bioavailability. mdpi.comnih.gov Peptides are susceptible to degradation by proteases in the body, which leads to a short half-life and limits their effectiveness in vivo. nih.gov Future research must focus on strategies to enhance the stability of ALA-A2 without compromising its anticancer activity.
Key research avenues include:
Amino Acid Substitution: Introducing non-natural or D-amino acids into the ALA-A2 sequence could make it more resistant to enzymatic degradation. mdpi.com
Chemical Modifications: Modifications such as N-acetylation and C-amidation can protect the peptide's terminals from exopeptidases. mdpi.com
Conjugation: Attaching ALA-A2 to polymers like polyethylene (B3416737) glycol (PEG) could improve its half-life and bioavailability. mdpi.com
Novel Delivery Systems: Encapsulating ALA-A2 in nanocarriers, such as liposomes or nanoparticles, could protect it from degradation and facilitate targeted delivery to tumor sites.
Enhancing Selectivity and Minimizing Off-Target Interactions in Research Models
A significant advantage of anticancer peptides is their potential for high selectivity toward cancer cells, which often have different membrane properties than normal cells. nih.gov Initial studies show that ALA-A2 selectively kills A549 lung cancer and HT29 colon cancer cells, with no hemolytic side effects observed against red blood cells. researchgate.netnih.gov However, these findings are preliminary.
Future research must rigorously validate and aim to enhance this selectivity:
Expanded Cell Line Screening: The cytotoxicity of ALA-A2 needs to be tested against a much broader panel of cancer cell lines and, crucially, a variety of normal, healthy human cell types to fully establish its selectivity profile. researchgate.netnih.gov
Mechanism of Selectivity: A critical unresolved question is the molecular basis of ALA-A2's selectivity. Research should investigate how it preferentially interacts with and enters cancer cells. This may involve specific interactions with molecules or structures that are overexpressed on the surface of cancer cells.
In Silico and In Vitro Modeling: Computational docking studies and experiments with model membranes that mimic cancerous and healthy cells can provide insights into the peptide's interaction dynamics and help in designing modifications to improve specificity and reduce potential off-target effects. nih.gov
Exploration of Novel Sources and Discovery Methods
The discovery of ALA-A2 is a testament to the power of modern, computationally driven methods. semanticscholar.orgresearchgate.net It was not found through traditional laboratory screening but was identified from a computer-generated library of 2,688 peptides derived from alpha-lactalbumin, using machine learning models to predict anticancer properties. nih.gov This approach proved to be both time- and cost-effective. researchgate.net
Future progress in this area will depend on expanding and refining these methods:
Expanding Computational Libraries: The success with alpha-lactalbumin suggests that large computational peptide libraries should be generated from numerous other natural proteins to serve as sources for discovering new anticancer peptides. nih.govresearchgate.net
Refining Prediction Algorithms: Continuous improvement of machine learning and deep learning models will enhance the accuracy of in silico screening, allowing for better prediction of a peptide's function, selectivity, and potential for success before it is synthesized for laboratory testing. mdpi.com
High-Throughput Screening: Integrating these computational methods with high-throughput experimental validation can create a powerful and efficient pipeline for the discovery of novel therapeutic peptides. nih.gov
Table 1: In Vitro Cytotoxicity of ALA-A2 Against Various Human Cancer Cell Lines This table summarizes the initial screening results for ALA-A2's anticancer activity.
| Cell Line | Cancer Type | Effect of ALA-A2 (200 µM) |
|---|---|---|
| A549 | Lung Epithelial Adenocarcinoma | Significant Cytotoxicity (59.7% cell viability) |
| HT29 | Colorectal Adenocarcinoma | Significant Cytotoxicity (55.3% cell viability) |
| K562 | Lymphoblastic Leukemia | No Significant Effect |
| MDA-MB-231 | Breast Cancer | No Significant Effect |
| SH-SY5Y | Neuroblastoma | No Significant Effect |
Data sourced from Lerksuthirat et al., 2023. nih.gov
Integration of Multidisciplinary Approaches (e.g., computational, synthetic biology, in vivo models)
The identification of ALA-A2 exemplifies a successful multidisciplinary research workflow, integrating computational biology with experimental validation. researchgate.netnih.gov Future development will require an even broader integration of diverse scientific fields.
The synergistic approach should include:
Computational Biology: For the initial discovery, in silico screening, and rational design of next-generation peptide variants with improved properties like stability and selectivity. nih.govresearcher.life
Synthetic Biology: To create and produce modified versions of ALA-A2. Recombinant expression systems could be engineered for scalable and cost-effective production of the peptide. nih.gov
Structural Biology: Techniques like NMR or X-ray crystallography are needed to determine the three-dimensional structure of ALA-A2, which can inform rational design and help understand its mechanism of action.
In Vivo Models: Moving beyond cell cultures, testing ALA-A2 in animal models of cancer is a crucial next step to evaluate its efficacy, stability, and biodistribution in a living organism.
Table 2: Multidisciplinary Workflow in the Discovery of ALA-A2 This table outlines the integrated approach that led to the identification of ALA-A2.
| Discipline | Role in Discovery Process | Key Outcome |
|---|---|---|
| Computational Biology | Generation of a peptide library from alpha-lactalbumin; In silico screening using physicochemical filters and machine learning models. | Identification of ALA-A1 and ALA-A2 as top candidates. |
| Synthetic Chemistry | Chemical synthesis of the candidate peptides for laboratory testing. | Production of purified peptides for experimental validation. |
| Cell Biology / Oncology | In vitro screening of synthesized peptides against multiple human cancer cell lines. | Confirmation of ALA-A2 as a positive hit with selective cytotoxicity. |
| Proteomics & Functional Analysis | Use of SWATH-proteomics to investigate the mechanism of cell death. | Discovery that ALA-A2 induces autophagy in lung cancer cells. |
Workflow based on the study by Lerksuthirat et al., 2023. nih.govresearchgate.net
Advancing Preclinical Research to Inform Potential Translational Pathways
The current understanding of ALA-A2 is based on initial in vitro experiments. A significant unresolved challenge is to bridge the gap between these laboratory findings and a potential therapeutic application. This requires a robust preclinical research program.
Key objectives for advancing preclinical research include:
Elucidating Intracellular Targets: A critical and currently unknown piece of information is the precise intracellular target of ALA-A2. nih.govresearchgate.net Identifying the molecule(s) that ALA-A2 interacts with to trigger autophagy is essential for understanding its mechanism and for predicting potential off-target effects.
Mapping the Autophagy Pathway: While it is known that ALA-A2 induces autophagy, the specific signaling cascade it activates needs to be fully mapped out. This will provide a more complete picture of its cellular effects.
Pharmacokinetics and Pharmacodynamics: In vivo studies in animal models are necessary to determine how the peptide is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and to understand its effect on the body over time (pharmacodynamics).
Efficacy in Animal Models: Ultimately, ALA-A2 must be tested in animal models bearing human tumors to demonstrate that it can inhibit tumor growth in vivo. These studies are the cornerstone of preclinical validation and are required before any consideration of moving into human clinical trials.
Table of Mentioned Compounds
| Compound Name | Brief Description |
|---|---|
| Anticancer peptide A2 (ALA-A2) | A novel anticancer peptide derived from alpha-lactalbumin. |
| alpha-lactalbumin | A milk protein that was the source for the computational library from which ALA-A2 was discovered. |
| Polyethylene glycol (PEG) | A polymer mentioned as a potential molecule for conjugation to improve peptide stability. |
| Triton X-100 | A detergent used as a positive control in laboratory assays to induce cell lysis. researchgate.net |
| Rapamycin | A drug used as a positive control in experiments to induce autophagy. nih.gov |
Q & A
Q. What are the primary mechanisms by which anticancer peptide A2 exerts its cytotoxic effects on cancer cells?
this compound (ACP A2) primarily disrupts cancer cell membranes through electrostatic interactions between its cationic residues (e.g., lysine, arginine) and the anionic phospholipids abundant in cancer cell membranes. This interaction leads to pore formation, membrane thinning, or dissolution, causing cytoplasmic leakage and necrosis. Secondary mechanisms include apoptosis induction via mitochondrial membrane disruption. Experimental validation often involves fluorescence microscopy to observe membrane integrity changes (e.g., propidium iodide staining) and lactate dehydrogenase (LDH) release assays .
Q. How do researchers typically source and validate anticancer peptides like A2 for experimental studies?
ACP A2 is sourced from natural host-defense peptides or designed computationally using databases like CancerPPD, which catalogs ~249 cancer cell lines and 16 assay types for validation. Experimental validation follows a multi-step workflow:
- In vitro screening : Cytotoxicity assays (e.g., MTT, CCK-8) against cancer vs. normal cell lines (e.g., murine fibroblasts) to assess selectivity.
- Structural analysis : Circular dichroism to confirm α-helical or β-sheet conformations critical for membrane interaction.
- Mechanistic studies : Confocal microscopy to track peptide localization and membrane disruption .
Q. What are the key structural characteristics of anticancer peptides that influence their selectivity towards cancer cells?
Key characteristics include:
- Net positive charge (+2 to +9) for electrostatic targeting of anionic cancer membranes.
- Amphipathic structure : Hydrophobic residues (e.g., leucine, alanine) enable membrane insertion, while polar residues mediate solubility.
- Optimal length : 10–30 amino acids balance tissue penetration and stability. Computational tools like AntiCP 2.0 use dipeptide composition and binary profiles to predict these features, achieving >92% accuracy in selectivity prediction .
Advanced Research Questions
Q. What computational strategies are recommended for improving the prediction accuracy of anticancer peptides like A2, especially when dealing with imbalanced datasets?
Advanced strategies include:
- Feature engineering : Combining dipeptide composition (DPC), amino acid index (AAindex), and evolutionary descriptors (PSSM) to capture sequence-structure relationships.
- Data augmentation : Oversampling minority classes (ACPs) using SMOTE or generative adversarial networks (GANs).
- Ensemble learning : Integrating SVM, random forest, and deep learning models (e.g., ACPred-Fuse) to improve robustness. For example, AntiCP 2.0 uses DPC-based models with AUROC = 0.94, outperforming single-algorithm approaches .
Q. How can researchers experimentally validate the membrane-disruption mechanisms of this compound while minimizing off-target cytotoxicity?
A multi-modal approach is recommended:
- Biophysical assays : Surface plasmon resonance (SPR) to quantify peptide-lipid binding affinity.
- Membrane mimicry : Use of lipid vesicles with varying phosphatidylserine content to simulate cancer vs. normal membranes.
- High-content imaging : Time-lapse microscopy to correlate peptide concentration with membrane blebbing or chromatin condensation.
- Toxicity profiling : Parallel screening against primary human cells (e.g., erythrocytes for hemolysis) and 3D organoid models to assess tissue specificity .
Q. What advanced peptide engineering approaches show promise in enhancing the tumor-specificity and proteolytic stability of this compound?
Recent innovations include:
- Backbone cyclization : Stabilizing α-helical structures via lactam bridges, reducing protease susceptibility (e.g., SVS-1 peptide derivatives).
- D-amino acid substitution : Enhancing stability without compromising activity, as seen in epinecidin-I analogs.
- Hybrid design : Fusion with tumor-homing motifs (e.g., RGD sequences) for receptor-mediated targeting. For example, buforin IIb fused with magainin showed improved tumor accumulation in xenograft models .
Methodological Considerations
Q. How should researchers address contradictions in cytotoxicity data between in vitro and in vivo studies of ACP A2?
Discrepancies often arise due to differences in tumor microenvironment (e.g., pH, protease activity) and pharmacokinetics. Mitigation strategies include:
- Pharmacodynamic modeling : Correlating in vitro IC50 values with in vivo tumor growth inhibition using compartmental models.
- Bioavailability optimization : PEGylation or liposomal encapsulation to enhance plasma half-life.
- Protease shields : Co-administration with protease inhibitors (e.g., aprotinin) during in vivo trials .
Q. What criteria should guide the selection of machine learning models for ACP discovery?
Prioritize models with:
- Interpretability : Feature importance scores (e.g., F-values in ANOVA) to identify critical residues (e.g., 1-gap dipeptides like "AK" or "RL").
- Scalability : Compatibility with high-throughput sequencing data (e.g., ACP-DA’s data augmentation framework).
- Benchmark performance : AUC-ROC >0.90 on independent test sets, as achieved by iACP’s ensemble SVM model .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
